

# solubility of 3-Iodo-2-methoxypyridine in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Iodo-2-methoxypyridine

Cat. No.: B040976

[Get Quote](#)

## An In-Depth Technical Guide to the Solubility of **3-Iodo-2-methoxypyridine** in Organic Solvents

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of **3-iodo-2-methoxypyridine**. As a crucial intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility profile is paramount for reaction optimization, purification, and formulation development.<sup>[1][2]</sup> This guide moves beyond a simple data sheet, providing a foundational understanding of the physicochemical principles governing its solubility and a robust, field-proven protocol for its quantitative determination.

## Understanding the Molecular Basis of Solubility

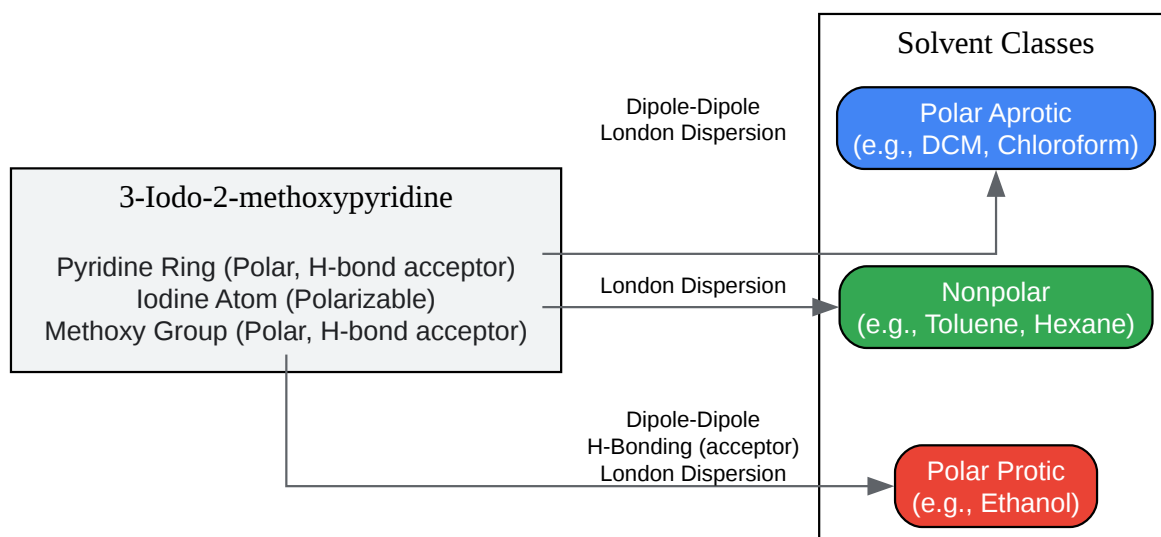
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of this understanding, suggesting that substances with similar polarities are more likely to be miscible.<sup>[3][4]</sup>

**3-Iodo-2-methoxypyridine** (MW: 235.02 g/mol , Density: ~1.831 g/mL at 25°C) is a liquid at standard conditions. Its structure comprises three key functional components that influence its solubility:

- **Pyridine Ring:** The nitrogen atom in the aromatic ring introduces polarity and a site for potential hydrogen bonding, making it a weak base.<sup>[5][6][7]</sup>

- Methoxy Group (-OCH<sub>3</sub>): The ether linkage is polar and can act as a hydrogen bond acceptor, a feature which is noted to contribute to the compound's overall solubility and stability.[1]
- Iodine Atom (-I): The large, polarizable iodine atom contributes significantly to the molecule's weight and size, enhancing London dispersion forces.

This combination results in a molecule of moderate polarity. While the pyridine and methoxy groups can interact with polar solvents, the overall organic character suggests good solubility in a range of common organic solvents.[8]



[Click to download full resolution via product page](#)

Caption: Intermolecular forces between **3-iodo-2-methoxypyridine** and solvent classes.

## Qualitative Solubility Profile

Based on its molecular structure and general chemical principles, a qualitative solubility profile can be predicted. Direct literature on quantitative data is scarce; therefore, empirical determination is essential. One supplier notes its solubility in common organic solvents like dichloromethane, chloroform, and toluene, with low predicted solubility in water.[8]

Solvent Class	Representative Solvents	Predicted Solubility	Primary Interactions
Nonpolar	Toluene, Hexane, Diethyl Ether	Good to Moderate	London Dispersion Forces
Polar Aprotic	Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate	High	Dipole-Dipole Interactions, London Dispersion
Polar Protic	Ethanol, Methanol, Isopropanol	Moderate to Good	Hydrogen Bonding (as acceptor), Dipole-Dipole
Aqueous	Water	Low	Limited Hydrogen Bonding and Polar Interactions

## Quantitative Determination of Solubility: A Validated Protocol

Accurate solubility data is critical for process development. The following protocol describes the Isothermal Shake-Flask Method coupled with gravimetric analysis, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3][9]

## Causality and Experimental Design

The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By precisely measuring the mass of solute dissolved in a known mass or volume of the solvent, the solubility can be calculated. Temperature control is critical, as solubility is temperature-dependent.[4] Using a gravimetric finish (measuring mass after solvent evaporation) is a direct and robust method that avoids potential complications of spectroscopic methods, such as the lack of a unique chromophore or interference from impurities.[9]

## Materials and Equipment

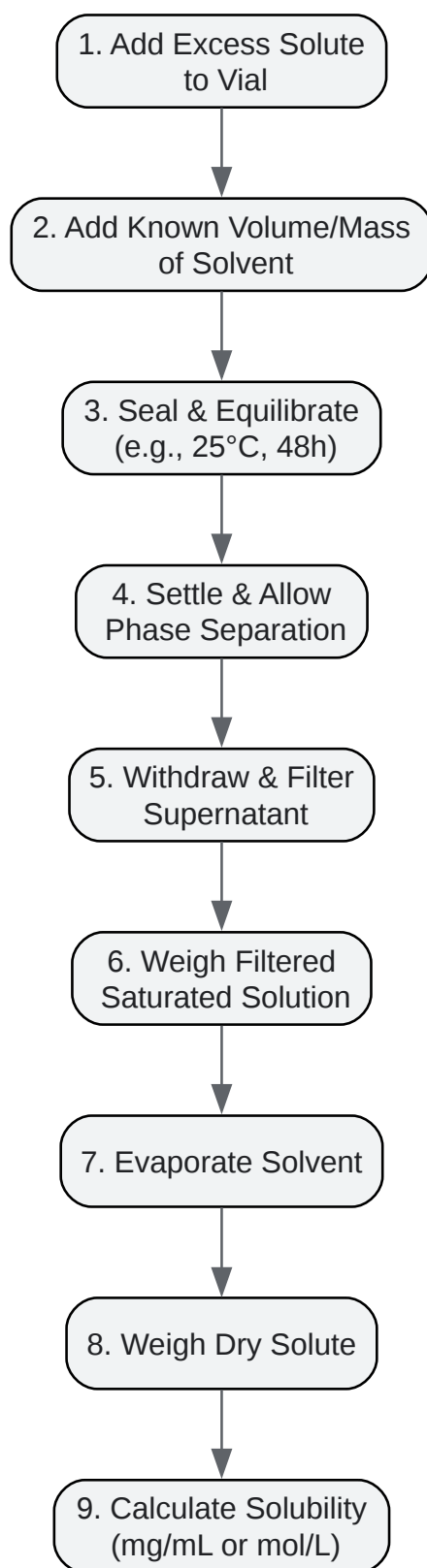
- **3-Iodo-2-methoxypyridine** (high purity)
- Organic solvents (analytical grade)
- Analytical balance ( $\pm 0.1$  mg accuracy)
- Thermostatically controlled shaker or water bath
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
- Calibrated volumetric pipettes and flasks
- Syringe filters (0.45  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- Drying oven or rotary evaporator
- Desiccator

## Step-by-Step Methodology

- **Preparation:** Add an excess amount of **3-iodo-2-methoxypyridine** to a pre-weighed glass vial. The key is to ensure a solid phase (or undissolved liquid phase) remains after equilibrium is reached.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to the vial.
- **Equilibration:** Securely seal the vial to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C / 298.15 K). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is typical, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration plateaus.
- **Phase Separation:** After equilibration, cease agitation and allow the vial to stand in the temperature-controlled bath for at least 2 hours to allow the excess solute to settle, leaving a clear, saturated supernatant.
- **Sample Withdrawal:** Carefully draw a precise volume (e.g., 1-5 mL) of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation. Immediately filter the

solution through a 0.45  $\mu\text{m}$  syringe filter into a pre-weighed, dry container.[9] Filtration removes any suspended microparticles.

- **Mass Determination:** Accurately weigh the container with the filtered saturated solution. This gives the mass of the solution.
- **Solvent Evaporation:** Carefully evaporate the solvent. This can be achieved in a drying oven set to a temperature below the boiling point of the solute or by using a rotary evaporator.[9] Ensure complete removal of the solvent.
- **Final Weighing:** Cool the container in a desiccator to room temperature and weigh it again. The final mass is that of the dissolved **3-iodo-2-methoxypyridine**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Isothermal Shake-Flask Solubility Method.

## Data Calculation and Presentation

The solubility can be calculated as follows:

- Mass of dissolved solute = (Mass of container + solute) - (Mass of empty container)
- Mass of solvent = (Mass of container + solution) - (Mass of container + solute)
- Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) \* 100
- Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot withdrawn (mL)

Researchers should record their results in a structured format for clear comparison.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Dichloromethane	25	Experimental Value	Calculated Value
Toluene	25	Experimental Value	Calculated Value
Ethanol	25	Experimental Value	Calculated Value
Hexane	25	Experimental Value	Calculated Value

## Safety and Handling

**3-Iodo-2-methoxypyridine** is classified as hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light.

- Solvents: Adhere to all safety precautions for the specific organic solvents being used, paying close attention to flammability and toxicity.

Consult the Safety Data Sheet (SDS) for **3-iodo-2-methoxypyridine** before commencing any work.[10]

## Conclusion

While a precise quantitative solubility dataset for **3-iodo-2-methoxypyridine** is not readily available in public literature, its molecular structure provides a strong basis for predicting its behavior in various organic solvents. This guide equips researchers with both the theoretical framework and a validated, practical methodology to generate reliable and reproducible solubility data. Such empirical data is indispensable for the effective application of this versatile building block in drug discovery and chemical synthesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. chemimpex.com [chemimpex.com]
2. nbinno.com [nbinno.com]
3. m.youtube.com [m.youtube.com]
4. chem.libretexts.org [chem.libretexts.org]
5. solubilityofthings.com [solubilityofthings.com]
6. Pyridine [chemeurope.com]
7. Pyridine - Sciencemadness Wiki [sciencemadness.org]
8. 3-Iodo-2-methoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
9. benchchem.com [benchchem.com]
10. Page loading... [guidechem.com]



- To cite this document: BenchChem. [solubility of 3-Iodo-2-methoxypyridine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040976#solubility-of-3-iodo-2-methoxypyridine-in-organic-solvents]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)